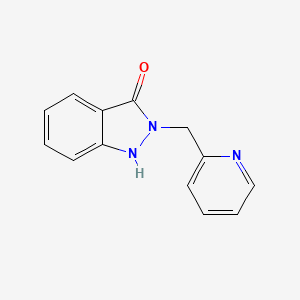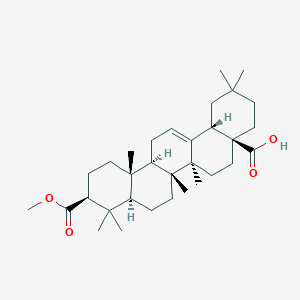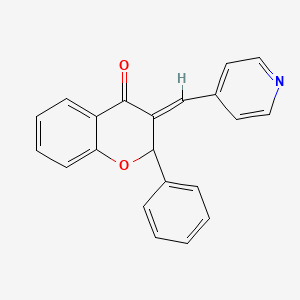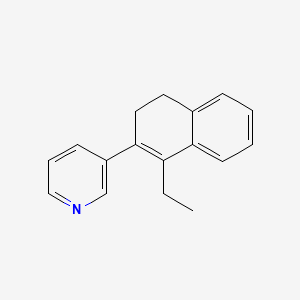
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole is a complex organic compound that features a piperidine ring substituted with a phenethyl group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Petrenko-Kritschenko reaction, which involves the combination of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine.
Substitution with Phenethyl Group: The phenethyl group can be introduced via an SN2 substitution reaction, where phenethyl bromide reacts with 4-piperidinone in the presence of a phase transfer catalyst.
Indole Formation: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the indole moiety or reduce any nitro groups present.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the indole moiety.
Substitution: Various substituted derivatives of the phenethyl group.
科学的研究の応用
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its analgesic and anesthetic properties.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
作用機序
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and anesthetic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the inhibition of pain signal transmission .
類似化合物との比較
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar piperidine structure.
N-Phenethyl-4-piperidone: A precursor in the synthesis of various analgesic compounds.
N-(1-Phenethyl-piperidin-4-yl)-N-phenylacetamide: Another fentanyl analog with similar pharmacological properties.
Uniqueness
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole is unique due to the presence of the indole moiety, which can impart different pharmacological properties compared to other fentanyl analogs. This structural difference may lead to variations in receptor binding affinity and efficacy, making it a valuable compound for further research and development.
特性
分子式 |
C27H28N2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
2-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1H-indole |
InChI |
InChI=1S/C27H28N2/c1-3-9-21(10-4-1)15-18-29-19-16-22(17-20-29)26-24-13-7-8-14-25(24)28-27(26)23-11-5-2-6-12-23/h1-14,22,28H,15-20H2 |
InChIキー |
MONKRYYJEIHBRU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



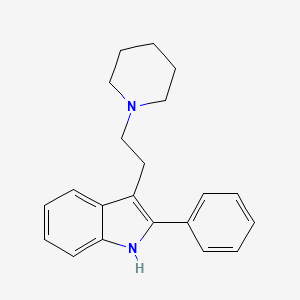
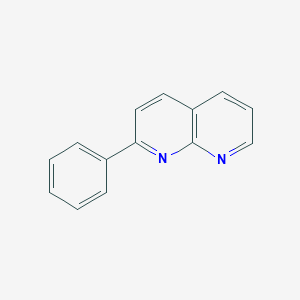
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
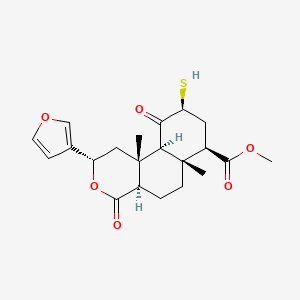
![2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
